molecular formula C21H16FN3O2S B2449014 (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 477186-50-8

(Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B2449014
CAS No.: 477186-50-8
M. Wt: 393.44
InChI Key: CMIUDLZDLNCXHW-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound that features a thiazole ring, a cyano group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This step involves the reaction of 4-fluoroaniline with α-bromoacetophenone to form 4-(4-fluorophenyl)thiazole.

    Vinylation: The thiazole derivative is then reacted with acrylonitrile under basic conditions to introduce the cyano group and form the vinyl thiazole intermediate.

    Coupling with Benzoate: The final step involves the coupling of the vinyl thiazole intermediate with ethyl 4-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The cyano group and the thiazole ring are key functional groups that interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit the activity of certain kinases involved in cell signaling, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate: Similar structure but lacks the fluorine atom.

    (Z)-ethyl 4-((2-cyano-2-(4-(4-chlorophenyl)thiazol-2-yl)vinyl)amino)benzoate: Similar structure but contains a chlorine atom instead of fluorine.

    (Z)-ethyl 4-((2-cyano-2-(4-(4-bromophenyl)thiazol-2-yl)vinyl)amino)benzoate: Similar structure but contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate imparts unique properties such as increased lipophilicity and metabolic stability. This makes it a more potent and selective compound compared to its analogs.

Properties

IUPAC Name

ethyl 4-[[(Z)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-2-27-21(26)15-5-9-18(10-6-15)24-12-16(11-23)20-25-19(13-28-20)14-3-7-17(22)8-4-14/h3-10,12-13,24H,2H2,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIUDLZDLNCXHW-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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